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Compound of Interest

Compound Name: C12E8

Cat. No.: B162878 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the non-ionic

detergent Octaethylene glycol monododecyl ether (C12E8) for the efficient extraction of

proteins, with a particular focus on membrane-bound proteins.

Introduction to C12E8 as a Detergent for Protein
Extraction
Octaethylene glycol monododecyl ether, commonly known as C12E8, is a non-ionic detergent

widely employed in biochemical and biophysical studies for the solubilization and purification of

membrane proteins. Its utility stems from its ability to disrupt lipid bilayers and form mixed

micelles with membrane proteins, thereby extracting them from their native membrane

environment while often preserving their structural integrity and biological activity. C12E8 is

characterized by a hydrophilic head composed of an eight-unit polyethylene glycol chain and a

hydrophobic tail of a twelve-carbon alkyl chain.

Physicochemical Properties of C12E8
Understanding the physicochemical properties of C12E8 is crucial for optimizing protein

extraction protocols. The most critical parameter is the Critical Micelle Concentration (CMC),

which is the concentration at which detergent monomers begin to self-assemble into micelles.
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For efficient protein solubilization, the detergent concentration in the extraction buffer must be

significantly above its CMC.

Property Value Reference

Chemical Formula C28H58O9

Molecular Weight 538.75 g/mol

Critical Micelle Concentration

(CMC)
0.09 - 0.11 mM

Aggregation Number ~120-140

Micelle Molecular Weight ~65,000 - 75,000 Da

HLB (Hydrophile-Lipophile

Balance)
13.1

Determining the Optimal C12E8 Concentration
The optimal concentration of C12E8 for protein extraction is protein-dependent and often

requires empirical determination. However, a general guideline is to use a concentration

significantly above the CMC to ensure an adequate supply of micelles to encapsulate the

solubilized proteins. A common starting point is a concentration in the range of 10-50 times the

CMC. For C12E8, this translates to a concentration range of approximately 1 mM to 5 mM. In

some cases, even higher concentrations, up to 100 times the CMC, may be necessary for

efficient extraction.

It is also important to consider the detergent-to-protein ratio. For instance, in the solubilization

of bacteriorhodopsin, the detergent octyl-β-D-glucoside (OG) has been used at a concentration

20 times the mass of the protein[1]. While this is a different detergent, the principle of

maintaining a significant excess of detergent micelles to protein molecules is a key

consideration. Another study on bacteriorhodopsin solubilization found that the detergent n-

octyl-β-thioglucoside (OTG) was highly efficient at concentrations above 15 mM[2].

Experimental Protocol: Extraction of a Model
Membrane Protein (e.g., Bacteriorhodopsin) using
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C12E8
This protocol provides a general framework for the extraction of a membrane protein from its

native membrane. Optimization of buffer components, pH, ionic strength, and C12E8
concentration is recommended for each specific protein.

Materials:

Cell paste or membrane preparation containing the protein of interest

Lysis/Extraction Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease

Inhibitor Cocktail

C12E8 stock solution (e.g., 10% w/v in water)

Dounce homogenizer or sonicator

Ultracentrifuge and appropriate tubes

Spectrophotometer for protein quantification (e.g., BCA assay)

Procedure:

Cell Lysis and Membrane Preparation:

Resuspend cell paste in ice-cold Lysis/Extraction Buffer.

Disrupt cells using a Dounce homogenizer or sonicator on ice.

Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet intact

cells and nuclei.

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g.,

100,000 x g for 1 hour at 4°C) to pellet the membrane fraction.

Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in fresh,

ice-cold Lysis/Extraction Buffer.
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Solubilization with C12E8:

Determine the total protein concentration of the membrane suspension using a detergent-

compatible protein assay.

Based on the protein concentration, add C12E8 stock solution to the membrane

suspension to achieve the desired final concentration (start with a range of 1-5 mM). For

example, to achieve a 2 mM final concentration in 10 mL of membrane suspension, add

37.1 µL of a 10% (w/v) C12E8 stock solution.

Incubate the mixture on a rotator or with gentle agitation for 1-2 hours at 4°C.

Clarification of the Solubilized Extract:

Centrifuge the detergent-solubilized mixture at high speed (e.g., 100,000 x g for 1 hour at

4°C) to pellet any insoluble material.

Carefully collect the supernatant, which contains the solubilized membrane proteins.

Quantification of Extracted Protein:

Determine the protein concentration of the solubilized supernatant using a detergent-

compatible protein assay.

The extraction efficiency can be calculated by comparing the amount of protein in the

solubilized fraction to the total amount of protein in the starting membrane preparation.

Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate two key signaling

pathways involving membrane proteins that can be studied using C12E8-based extraction

methods.

Epidermal Growth Factor Receptor (EGFR) Signaling
Pathway
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Caption: EGFR signaling cascade initiated by ligand binding.
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Caption: G-protein coupled receptor (GPCR) signaling via the Gαs pathway.
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Concentration
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Caption: Workflow for optimizing C12E8 concentration.

Conclusion
C12E8 is a versatile and effective non-ionic detergent for the extraction and solubilization of

membrane proteins. The optimal concentration is a critical parameter that requires careful

consideration and empirical optimization for each specific protein of interest. By starting with a

concentration range of 1-5 mM and systematically evaluating extraction efficiency and protein

integrity, researchers can develop robust protocols for obtaining high-quality preparations of

membrane proteins for downstream applications in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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